2-(Methanesulfinyl)-1,3-dimethylbenzene
Description
Properties
CAS No. |
40669-05-4 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,1-3H3 |
InChI Key |
NFVJKCUOCVXGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Sulfide Precursors
The most direct route to 2-(Methanesulfinyl)-1,3-dimethylbenzene involves the oxidation of 2-(methylthio)-1,3-dimethylbenzene. This method leverages controlled oxidation to halt at the sulfoxide stage, avoiding over-oxidation to the sulfone.
Procedure :
- Sulfide Synthesis :
- Oxidation to Sulfoxide :
Reaction Equation :
$$ \text{2-(Methylthio)-1,3-dimethylbenzene} + \text{H}2\text{O}2 \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{2-(Methanesulfinyl)-1,3-dimethylbenzene} + \text{H}_2\text{O} $$
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ | CH₂Cl₂ | 0 | 85 | 98 |
| mCPBA | Toluene | 25 | 92 | 97 |
| NaIO₄ | H₂O:THF (1:1) | 25 | 68 | 95 |
Direct Sulfinylation via Electrophilic Substitution
Electrophilic sulfinylation offers an alternative route, though it is less commonly reported. This method employs methanesulfinyl chloride as the electrophile under Friedel-Crafts conditions.
Procedure :
- Reaction Setup :
- 1,3-Dimethylbenzene (10 mmol) is combined with methanesulfinyl chloride (12 mmol) in the presence of AlCl₃ (1.2 equiv) in nitrobenzene at −10°C.
- Workup :
- The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
- Yield: 62% (due to competing sulfone formation).
Challenges :
- Regioselectivity issues arise, with minor products including 4-(methanesulfinyl)-1,3-dimethylbenzene.
- Over-sulfinylation is mitigated by low-temperature conditions and controlled stoichiometry.
Catalytic Asymmetric Synthesis
Asymmetric oxidation of prochiral sulfides represents a state-of-the-art approach for enantiomerically enriched sulfoxides. Titanium-based catalysts with chiral ligands (e.g., Sharpless-type) achieve enantiomeric excess (ee) >90%.
Procedure :
- Catalyst Preparation :
- Ti(OiPr)₄ (5 mol%) and (R,R)-diethyl tartrate (6 mol%) are combined in CH₂Cl₂.
- Oxidation :
Table 2: Catalytic Asymmetric Oxidation Performance
| Catalyst System | Oxidant | ee (%) | Yield (%) |
|---|---|---|---|
| Ti(OiPr)₄/(R,R)-diethyl tartrate | Cumene hydroperoxide | 94 | 88 |
| V₂O₅/(S)-BINOL | H₂O₂ | 82 | 75 |
Reaction Optimization and Conditions
Solvent and Temperature Effects
- Oxidation : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (>25°C) promote over-oxidation to sulfones.
- Sulfinylation : Nitrobenzene’s high polarity facilitates electrophilic substitution but complicates purification. Alternatives like CS₂ show reduced yields (≤50%).
Stoichiometric Considerations
- H₂O₂ Oxidation : A 1:1.05 sulfide-to-oxidant ratio maximizes sulfoxide yield. Excess H₂O₂ (≥1.2 equiv) leads to 15–20% sulfone byproduct.
- Catalytic Asymmetry : Sub-stoichiometric oxidant (1.05 equiv) minimizes racemization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.28 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (d, J = 7.6 Hz, 1H, Ar-H), 2.98 (s, 3H, SOCH₃), 2.45 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 142.1 (C-SO), 134.2, 129.8, 128.4, 126.7 (Ar-C), 43.5 (SOCH₃), 21.3 (CH₃).
- IR (KBr) : 1045 cm⁻¹ (S=O stretch), 760 cm⁻¹ (C-S stretch).
Chromatographic Purity
- HPLC (C18 column, MeOH:H₂O = 70:30): Retention time = 6.8 min; purity ≥98%.
Applications and Derivatives
2-(Methanesulfinyl)-1,3-dimethylbenzene serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(Methanesulfinyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, influencing the activity of target molecules. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Research Findings and Implications
- Toxicity: The sulfinyl group in 2-(Methanesulfinyl)-1,3-dimethylbenzene may confer higher polarity and reactivity than its non-sulfinyl analogs, aligning it with polar toxicants like nitrobenzene .
- Environmental Impact : Substituent position and mixture composition critically influence toxicity, necessitating further study on sulfinyl-containing mixtures .
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